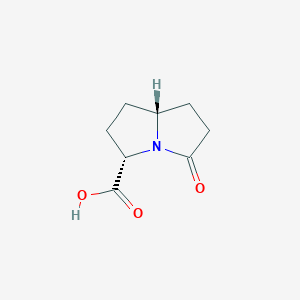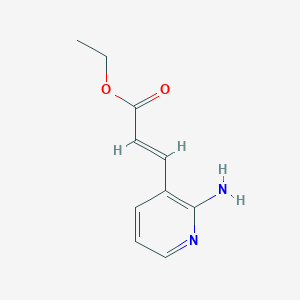
XYLOGLUCAN
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xyloglucan is a hemicellulose that occurs in the primary cell wall of all vascular plants. It is the most abundant hemicellulose in the primary cell wall of many dicotyledonous plants . This compound has a cellulose-like backbone consisting of β-(1→4)-linked D-glucopyranose residues, with side chains attached to position 6 of the glucose residues . This compound plays a crucial role in the structure and function of plant cell walls, contributing to cell wall extensibility and stability .
准备方法
Synthetic Routes and Reaction Conditions
Xyloglucan oligosaccharides can be produced through biocatalytic methods. One scalable method involves treating tamarind kernel powder with a highly specific endo-xyloglucanase at high-solids content, followed by β-galactosidase treatment to reduce this compound complexity . This method avoids chromatography and other fractionation steps, making it efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound typically involves extracting it from natural sources such as tamarind seeds. The process includes boiling, centrifugation, and precipitation to obtain purified this compound . This method is widely used due to its simplicity and effectiveness in producing large quantities of this compound for various applications.
化学反应分析
Types of Reactions
Xyloglucan undergoes several types of chemical reactions, including:
Oxidation: Galactose oxidase can be used to selectively oxidize the galactosyl ends of this compound side chains.
Common Reagents and Conditions
Galactose oxidase: Used for selective oxidation of galactosyl residues.
Endo-xyloglucanase: Employed for hydrolyzing this compound into oligosaccharides.
Major Products Formed
Oxidation: Carboxylated this compound derivatives.
Hydrolysis: This compound oligosaccharides such as the heptasaccharide XXXG.
科学研究应用
Xyloglucan has a wide range of scientific research applications:
作用机制
Xyloglucan binds to the surface of cellulose microfibrils, linking them together and contributing to cell wall stability . It is the substrate of this compound endotransglycosylase, which cuts and ligates xyloglucans, integrating new xyloglucans into the cell wall . This compound also interacts with alpha-expansin, promoting cell wall enlargement . These interactions are crucial for maintaining cell wall integrity and facilitating cell growth.
相似化合物的比较
Xyloglucan is similar to other hemicelluloses such as arabinoxylans and glucomannans. it is unique in its structure and function:
Arabinoxylans: Composed of β-1,4 linked glucose molecules with fewer side chains compared to this compound.
Glucomannans: Consist of a backbone of β-1,4 linked glucose and mannose residues, differing from the xylosylated glucan backbone of this compound.
This compound’s unique structure allows it to form strong interactions with cellulose microfibrils, making it a critical component of plant cell walls .
属性
CAS 编号 |
37294-28-3 |
|---|---|
分子量 |
0 |
同义词 |
Glucoxylan |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[(4s,7Ar)-4-[(tert-butyldimethylsilyl)oxy]-7a-methyl-octahydro-1H-inden-1-yl]propyl 4-methylbenzene-1-sulfonate](/img/structure/B1165931.png)


